4-Pentenylzinc bromide

Catalog No.
S1899644
CAS No.
308796-04-5
M.F
C5H9BrZn
M. Wt
214.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Pentenylzinc bromide

CAS Number

308796-04-5

Product Name

4-Pentenylzinc bromide

IUPAC Name

bromozinc(1+);pent-1-ene

Molecular Formula

C5H9BrZn

Molecular Weight

214.4 g/mol

InChI

InChI=1S/C5H9.BrH.Zn/c1-3-5-4-2;;/h3H,1-2,4-5H2;1H;/q-1;;+2/p-1

InChI Key

FYTRJJFTGJERAH-UHFFFAOYSA-M

SMILES

[CH2-]CCC=C.[Zn+]Br

Canonical SMILES

[CH2-]CCC=C.[Zn+]Br

Cross-coupling Reactions

Cross-coupling reactions involve the formation of a new carbon-carbon bond between two distinct organic fragments. 4-Pentenylzinc bromide serves as a nucleophilic coupling partner due to the presence of the reactive zinc-carbon (Zn-C) bond. This bond readily undergoes reaction with various electrophilic coupling partners, introducing the five-carbon pentenyl group (CH2=CH(CH2)3) into the target molecule.

Several well-established cross-coupling reactions can utilize 4-pentenylzinc bromide. Here are two prominent examples:

  • Negishi Coupling

    This reaction involves the coupling of an organozinc compound with an organic halide (RX) catalyzed by a palladium complex []. 4-Pentenylzinc bromide can be reacted with various aryl or vinyl halides to introduce the pentenyl moiety into aromatic or unsaturated systems.

  • Suzuki-Miyaura Coupling

    This reaction employs an organozinc compound to couple with a boronic acid (R-B(OH)2) under palladium catalysis []. 4-Pentenylzinc bromide can be coupled with diverse boronic acids, enabling the incorporation of the pentenyl group into complex organic structures.

4-Pentenylzinc bromide is an organozinc compound with the molecular formula C5H9BrZnC_5H_9BrZn and a molecular weight of 214.42 g/mol. It exists as a solution, typically at a concentration of 0.5 M in tetrahydrofuran (THF), and is often stored under inert atmospheres such as argon to prevent degradation or reaction with moisture. This compound is characterized by its reactivity, particularly in cross-coupling reactions, making it valuable in synthetic organic chemistry .

4-Pentenylzinc bromide is a potentially hazardous compound due to:

  • Air and moisture sensitivity: Exposure can lead to decomposition and release of flammable gases.
  • Flammability: Organozinc compounds can react with water or moisture to generate flammable hydrogen gas [].
  • Reactivity: They can react exothermically (with heat release) with certain oxidizing agents [].

  • Cross-Coupling Reactions: This compound is primarily utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form carbon-carbon bonds. The zinc moiety facilitates the transfer of the 4-pentenyl group to an electrophile, such as an aryl or vinyl halide .
  • Electrophilic Addition: As an alkene derivative, it can undergo electrophilic addition reactions. For example, it can react with halogens or other electrophiles under suitable conditions .
  • Reactivity with Water: Organozinc compounds like 4-pentenylzinc bromide can hydrolyze in the presence of water, leading to the formation of alcohols and zinc hydroxides .

The synthesis of 4-pentenylzinc bromide typically involves the following steps:

  • Preparation of Zinc Reagent: Zinc metal is reacted with 4-pentenyl bromide in a dry solvent such as THF. This reaction is often conducted under inert conditions to prevent moisture from interfering.
  • Formation of the Organometallic Compound: The reaction leads to the formation of 4-pentenylzinc bromide through a direct exchange mechanism where zinc displaces the bromine atom from the alkyl halide .
  • Purification: The resulting solution may be purified by techniques such as distillation or chromatography to remove any unreacted starting materials or byproducts.

4-Pentenylzinc bromide finds applications primarily in synthetic organic chemistry:

  • Cross-Coupling Reactions: It is widely used in the synthesis of complex organic molecules through cross-coupling methodologies, enabling the formation of various carbon-carbon bonds essential for constructing larger frameworks in pharmaceuticals and agrochemicals .
  • Synthesis of Natural Products: This compound can be employed in the synthesis of natural products and other biologically active compounds due to its ability to facilitate selective reactions .

Several compounds share structural similarities with 4-pentenylzinc bromide. Here are a few notable examples:

Compound NameStructure TypeUnique Features
3-Pentenylzinc bromideOrganometallic compoundOne carbon shorter than 4-pentenylzinc bromide
2-Pentenylzinc bromideOrganometallic compoundContains a double bond at a different position
1-Hexenylzinc bromideOrganometallic compoundLonger chain length; used for different coupling types
Allylzinc bromideOrganometallic compoundContains a terminal double bond; versatile in reactions

Uniqueness

4-Pentenylzinc bromide is unique due to its specific chain length and positioning of the double bond, which influences its reactivity profile compared to other similar organozinc compounds. Its ability to facilitate cross-coupling reactions while maintaining stability under inert conditions makes it particularly valuable for synthetic applications in organic chemistry .

Structural and Physicochemical Properties

The molecular formula of 4-pentenylzinc bromide is C₅H₉BrZn, with a molecular weight of 214.41 g/mol. Its structure comprises a terminal alkene (CH₂=CH-) and a three-carbon chain (CH₂CH₂ZnBr) bonded to zinc. Key identifiers include:

PropertyValue
CAS Number308796-04-5
SMILESBr[Zn]CCCC=C
InChI KeyFYTRJJFTGJERAH-UHFFFAOYSA-M
Density (25°C)0.954 g/mL (in THF)
Flash Point-17°C (closed cup)
Storage Conditions2–8°C, inert atmosphere

The compound’s linear structure is stabilized by the electron-withdrawing effect of the zinc center, which polarizes the C-Zn bond and enhances nucleophilicity at the α-carbon.

Historical Development in Organozinc Chemistry

The study of organozinc compounds dates to 1848, when Edward Frankland first synthesized diethylzinc. Early challenges included pyrophoricity and instability in protic solvents, limiting their practical use. The development of organozinc reagents like 4-pentenylzinc bromide was driven by advances in:

  • Synthetic Methods: Direct insertion of zinc into C-Br bonds under inert conditions.
  • Catalytic Coupling: Palladium-catalyzed Negishi coupling, pioneered by Ei-ichi Negishi in the 1980s.
  • Stabilization Techniques: Use of THF as a coordinating solvent to prevent aggregation and decomposition.

These innovations enabled organozinc reagents to overcome historical limitations, positioning them as versatile tools in modern synthesis.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ⁶⁵Zn)

Proton Nuclear Magnetic Resonance Spectroscopy (¹H NMR)

The ¹H NMR spectroscopic characterization of 4-pentenylzinc bromide reveals distinctive chemical shift patterns characteristic of organozinc compounds [1] [2] [3] [4]. The most diagnostic feature is the substantial upfield shift of the α-zinc methylene protons, which typically appear in the 0.4-0.5 parts per million region [1] [2]. This upfield shift is attributed to the anionic character of the carbon bound to zinc, resulting from the polar nature of the carbon-zinc bond [5].

The vinyl protons of the pentenyl chain exhibit characteristic multiplicities, with the terminal alkene protons appearing as complex multipiples in the 4.9-5.8 parts per million range. The methylene protons adjacent to the double bond typically resonate around 2.0-2.2 parts per million, while the internal methylene groups appear as complex multiples between 1.2-1.8 parts per million [1] [2].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy (¹³C NMR)

¹³C NMR spectroscopy provides complementary structural information for 4-pentenylzinc bromide [1] [2] [3] [4]. The carbon atom directly bonded to zinc exhibits a characteristic downfield shift compared to the corresponding alkyl carbon in neutral organic compounds. This shift reflects the partial ionic character of the carbon-zinc bond and the electron-withdrawing effect of the zinc center [5].

The terminal alkene carbon typically appears around 114-115 parts per million, while the internal alkene carbon resonates in the 138-140 parts per million region. The methylene carbons of the chain display characteristic chemical shifts, with the carbon α to zinc appearing significantly downfield relative to the other chain carbons [2] [4].

Zinc-65 Nuclear Magnetic Resonance Spectroscopy (⁶⁵Zn NMR)

⁶⁵Zinc represents the only nuclear magnetic resonance active nucleus of zinc, with a nuclear spin of 5/2 and a natural abundance of 4.10 percent [6] [7]. The nucleus exhibits a very wide chemical shift range spanning 2700 parts per million, from 0 to -2700 parts per million, which is among the largest ranges observed for any metallic nucleus [7].

⁶⁵Zn NMR spectroscopy is particularly sensitive to the coordination environment around the zinc center [6] [7] [8]. However, the technique presents significant analytical challenges due to the low natural abundance of the ⁶⁵Zn isotope and the tendency for organozinc compounds to exhibit broad line widths, especially in larger molecular complexes [7]. The receptivity relative to ¹H at natural abundance is extremely low (1.18 × 10⁻⁴), making detection challenging without enrichment or specialized techniques [7].

For 4-pentenylzinc bromide, the ⁶⁵Zn chemical shift is expected to fall within the range typical for organozinc halides, though specific values have not been extensively reported in the literature. The chemical shift is highly sensitive to changes in coordination number, ligand environment, and solvation state [6] [7].

Infrared and Mass Spectrometric Analysis

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes of 4-pentenylzinc bromide [1]. The compound exhibits characteristic carbon-hydrogen stretching frequencies in the 2900-3000 wavenumber region, corresponding to the alkyl chain vibrations. The terminal alkene displays characteristic carbon-carbon double bond stretching around 1640 wavenumbers, along with associated carbon-hydrogen stretching and bending modes [1].

The carbon-zinc bond itself typically does not exhibit a strong infrared absorption due to its relatively ionic character and the similar masses of carbon and zinc atoms. However, the presence of the organozinc moiety can be inferred from changes in the vibrational patterns of the organic ligand compared to the free organic halide precursor [1].

Mass Spectrometric Analysis

Mass spectrometry has proven to be a valuable tool for characterizing organozinc species in solution, particularly through electrospray ionization techniques [1] [3]. For 4-pentenylzinc bromide, mass spectrometric analysis typically reveals the formation of higher-order zincate complexes in solution, including species such as [RZnBr₂]⁻ and [Zn₂RBr₄]⁻ [3].

The detection of these charged species by mass spectrometry provides insight into the solution speciation of organozinc compounds, though it should be noted that mass spectrometry may disproportionally favor the detection of already-charged complexes in solution [3]. The predominant neutral species, such as R₂Zn, may be less readily detected by conventional mass spectrometric methods [3].

Electrospray ionization mass spectrometry has been particularly useful for studying the formation and stability of organozinc complexes under various conditions, providing mechanistic insights into their formation and decomposition pathways [3].

Thermodynamic and Kinetic Stability Profiles

Thermal Stability

4-Pentenylzinc bromide exhibits limited thermal stability, consistent with other organozinc compounds [9] [10] [11]. The compound is typically stored at temperatures between 2-8°C to maintain optimal stability [12] [13] [14] [15] [16]. Thermal decomposition is estimated to begin above 100°C, based on analogous organozinc systems, though specific decomposition temperatures for 4-pentenylzinc bromide have not been extensively reported [9] [10].

The thermal decomposition of organozinc compounds generally follows complex pathways involving homolytic cleavage of the carbon-zinc bond, leading to the formation of metallic zinc and organic radicals [9] [10]. The thermal stability of organozinc compounds decreases with increasing alkyl chain length, though zinc alkyls generally exhibit superior thermal stability compared to the corresponding cadmium derivatives [9].

Kinetic Stability

The kinetic stability of 4-pentenylzinc bromide is highly dependent on environmental conditions [2] [3]. Under anhydrous conditions in coordinating solvents such as tetrahydrofuran, the compound exhibits reasonable kinetic stability at low temperatures [2]. However, the presence of moisture or oxygen leads to rapid decomposition through hydrolysis or oxidation pathways [12] [13] [16].

The compound demonstrates enhanced kinetic stability in polar aprotic solvents, with the stability order following: dimethyl sulfoxide > isobutyl methyl ketone > 2-butanone > ethanol > 2-propanol [17] [18]. This solvent-dependent stability reflects the ability of coordinating solvents to stabilize the organozinc center through coordination interactions [2].

Activation Barriers and Reaction Kinetics

Studies of organozinc formation and reactivity have revealed that polar solvents such as dimethyl sulfoxide significantly lower the activation barriers for oxidative addition reactions [2]. This effect is attributed to the stabilization of charged intermediates formed during the single-electron transfer processes involved in organozinc formation [2].

The kinetic behavior of 4-pentenylzinc bromide in cross-coupling reactions demonstrates first-order dependence on organozinc concentration, consistent with monomeric species being the reactive intermediates in solution [19]. The rate of transmetalation with palladium catalysts is influenced by the coordination environment around zinc and the presence of activating ligands [19].

Solvent Interactions and Solution Behavior

Tetrahydrofuran Solutions

4-Pentenylzinc bromide is most commonly employed as a 0.5 molar solution in tetrahydrofuran [12] [13] [14] [15] [16]. In this solvent system, the compound exists predominantly as monomeric species with tetrahydrofuran molecules coordinating to the zinc center [2] [3]. The tetrahydrofuran coordination provides kinetic stabilization while maintaining sufficient reactivity for synthetic applications [2].

The solution behavior in tetrahydrofuran is characterized by rapid equilibration between different coordination states, with the zinc center typically adopting tetrahedral geometry through coordination with tetrahydrofuran molecules and the organic ligands [2] [3]. Nuclear magnetic resonance studies indicate that only starting material and product are observable, with intermediate species being below the detection limit [2].

Dimethyl Sulfoxide Coordination

The interaction of 4-pentenylzinc bromide with dimethyl sulfoxide leads to the formation of coordinated complexes with altered spectroscopic properties [2]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shift changes upon dimethyl sulfoxide coordination, with the organozinc proton resonances shifting upfield (from 0.53 to 0.44 parts per million) and the dimethyl sulfoxide protons shifting downfield (from 2.46 to 2.65 parts per million) [2].

These chemical shift changes are consistent with oxygen-bound coordination of dimethyl sulfoxide to the zinc center, forming more stable complexes compared to the tetrahydrofuran analogues [2]. The enhanced stability in dimethyl sulfoxide makes this solvent particularly effective for organozinc formation reactions, as it accelerates the oxidative addition step in the formation mechanism [2].

Disproportionation Equilibria

In solution, 4-pentenylzinc bromide participates in rapid Schlenk equilibria, leading to the formation of diorganozinc species and zinc halides [3]. The equilibrium position is influenced by solvent coordination, temperature, and the presence of additional ligands or salts [3]. In the presence of lithium salts, the equilibrium shifts toward the formation of zincate complexes such as [RZnX₂]⁻ [3].

The solution speciation has important implications for the reactivity of organozinc reagents in synthetic applications. The neutral diorganozinc species R₂Zn are generally the most reactive toward electrophiles, while the anionic zincate species may exhibit different selectivity patterns [3].

Storage and Handling Considerations

Proper storage of 4-pentenylzinc bromide solutions requires stringent exclusion of air and moisture [12] [13] [16]. Commercial solutions are typically packaged under argon atmosphere in specialized containers designed to minimize exposure to atmospheric contaminants [12] [13] [16]. The recommended storage temperature of 2-8°C helps minimize thermal decomposition while preventing freezing of the tetrahydrofuran solvent [12] [13] [14] [15] [16].

Under optimal storage conditions, 4-pentenylzinc bromide solutions can maintain their activity for several months [20] [21]. However, gradual decomposition occurs even under ideal conditions, following approximately zero-order kinetics in many cases [22]. Regular titration or analytical monitoring is recommended to assess the actual concentration of active organozinc species in stored solutions [20].

Hydrogen Bond Acceptor Count

1

Exact Mass

211.91790 g/mol

Monoisotopic Mass

211.91790 g/mol

Heavy Atom Count

7

Dates

Last modified: 08-16-2023

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